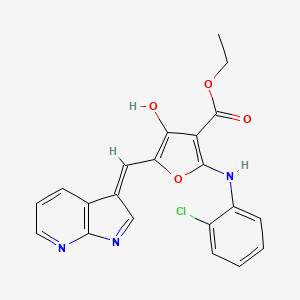![molecular formula C11H10ClF2NO2 B2601233 N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide CAS No. 2411244-98-7](/img/structure/B2601233.png)
N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide, also known as ML347, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide involves inhibition of the protein kinase CK2. This kinase is involved in various cellular processes, including cell proliferation, cell survival, and DNA repair. Inhibition of CK2 by N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide leads to the inhibition of these processes, resulting in the inhibition of cancer cell growth and the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide have been extensively studied. N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide has been shown to inhibit the production of inflammatory cytokines, resulting in the inhibition of inflammation and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide for lab experiments include its high potency and selectivity for CK2 inhibition. In addition, N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide is cell-permeable, allowing for easy delivery into cells. However, the limitations of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide research. One potential direction is the development of more stable and soluble analogs of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide. Another potential direction is the investigation of the therapeutic potential of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide in other diseases, such as neurodegenerative disorders. Finally, the development of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide as a potential drug candidate for cancer and autoimmune disorders is also an important future direction.
Métodos De Síntesis
The synthesis of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide involves several steps. The starting material is 5-chloro-2-(difluoromethoxy)benzaldehyde, which is reacted with propargylamine to form the corresponding propargylamine derivative. This intermediate is then reacted with acryloyl chloride to yield N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide. The overall yield of this synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide has been used in various scientific research applications, including cancer research, inflammation, and autoimmune disorders. In cancer research, N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. Inflammation and autoimmune disorders are also potential therapeutic applications of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO2/c1-2-10(16)15-6-7-5-8(12)3-4-9(7)17-11(13)14/h2-5,11H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUPCUPDEJPCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

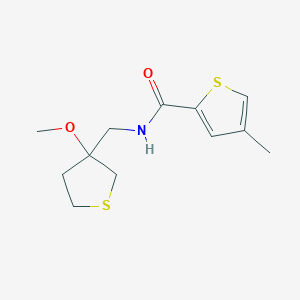
![1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2601152.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2601153.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)
![7-Aminospiro[4.5]decan-10-ol;hydrochloride](/img/structure/B2601155.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2601158.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2601159.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2601162.png)
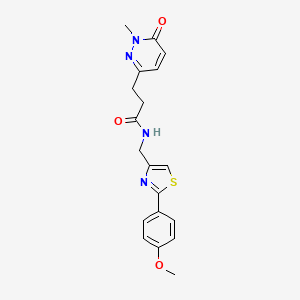
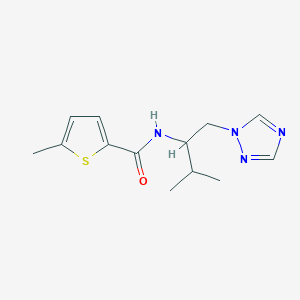
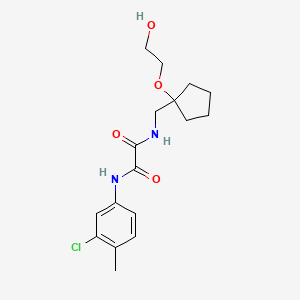
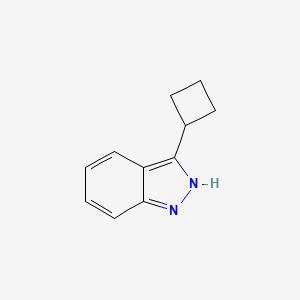
![5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2601168.png)
